Neutrophil Elastase Inhibition: Cimicifugic Acid F Exhibits Intermediate Potency Among Cimicifugic Acids A, B, and E
Cimicifugic acid F demonstrates dose-dependent inhibition of neutrophil elastase with an IC50 of 18 μmol/L, positioning it as an inhibitor with intermediate potency compared to its structural analogs cimicifugic acid A (IC50 2.2 μmol/L, 8.2-fold more potent) and cimicifugic acid B (IC50 11.4 μmol/L, 1.6-fold more potent), while being significantly more active than cimicifugic acid E, which was only a very weak inhibitor .
| Evidence Dimension | Neutrophil elastase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 μmol/L |
| Comparator Or Baseline | Cimicifugic acid A: IC50 = 2.2 μmol/L; Cimicifugic acid B: IC50 = 11.4 μmol/L; Cimicifugic acid E: very weak inhibitor |
| Quantified Difference | Cimicifugic acid F is 8.2-fold less potent than cimicifugic acid A and 1.6-fold less potent than cimicifugic acid B |
| Conditions | In vitro neutrophil elastase (EC 3.4.21.37) enzyme inhibition assay |
Why This Matters
Selecting cimicifugic acid F over cimicifugic acid A provides a less potent but still active control for neutrophil elastase studies, while substituting it with cimicifugic acid E would result in negligible inhibition.
